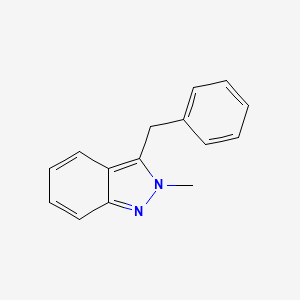
3-Benzyl-2-methylindazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Benzyl-2-methylindazole is a heterocyclic aromatic organic compound belonging to the indazole family Indazoles are characterized by a fused benzene and pyrazole ring, and this compound specifically has a benzyl group attached to the third carbon and a methyl group attached to the second carbon of the indazole ring
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The classical method involves the cyclization of o-aminobenzylamine with α-bromoacetophenone under acidic conditions to form this compound.
Modern Approaches: Recent advancements have introduced more efficient synthetic routes, such as the use of palladium-catalyzed cross-coupling reactions. These methods often involve the reaction of 2-methylindazole with benzyl halides in the presence of a palladium catalyst and a suitable base.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and green chemistry principles are increasingly being adopted to enhance efficiency and reduce environmental impact.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromyl chloride, to form various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to produce reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or methyl groups, with common reagents including halides and alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromyl chloride (CrO2Cl2)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Halides (e.g., bromides, chlorides), alkylating agents (e.g., alkyl halides)
Major Products Formed:
Oxidation Products: Various oxidized derivatives, including carboxylic acids and aldehydes.
Reduction Products: Reduced forms of the compound, such as indazole derivatives with fewer double bonds.
Substitution Products: Substituted indazoles with different alkyl or aryl groups attached.
科学研究应用
3-Benzyl-2-methylindazole has found applications in various scientific fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism by which 3-Benzyl-2-methylindazole exerts its effects depends on its specific application. For example, in antimicrobial activity, it may inhibit bacterial cell wall synthesis or disrupt microbial membranes. In anticancer applications, it may interfere with cellular signaling pathways or induce apoptosis in cancer cells. The molecular targets and pathways involved vary based on the biological context and the specific derivatives of the compound.
相似化合物的比较
2-Methylindazole
3-Methylindazole
Benzylindazole
2,3-Dimethylindazole
2-Benzylindazole
属性
分子式 |
C15H14N2 |
|---|---|
分子量 |
222.28 g/mol |
IUPAC 名称 |
3-benzyl-2-methylindazole |
InChI |
InChI=1S/C15H14N2/c1-17-15(11-12-7-3-2-4-8-12)13-9-5-6-10-14(13)16-17/h2-10H,11H2,1H3 |
InChI 键 |
SPUAMPDCRZKKQX-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=C2C=CC=CC2=N1)CC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















